4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile
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Overview
Description
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile is an organic compound with the molecular formula C18H8N2 It is characterized by the presence of a butadiyne linkage between two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile typically involves the coupling of two benzonitrile units through a butadiyne linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce amines .
Scientific Research Applications
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Mechanism of Action
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile involves its interaction with molecular targets through its nitrile and butadiyne functional groups. These interactions can influence various biochemical pathways and molecular processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with amine groups instead of nitrile groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde: Contains aldehyde groups instead of nitrile groups.
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile is unique due to its combination of nitrile groups and a butadiyne linkage, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these functional groups are advantageous .
Properties
Molecular Formula |
C18H8N2 |
---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-[4-(4-cyanophenyl)buta-1,3-diynyl]benzonitrile |
InChI |
InChI=1S/C18H8N2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-12H |
InChI Key |
UWOSHJSTNGSJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)C#N)C#N |
Origin of Product |
United States |
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